1-{[3-(Methylsulfanyl)propanoyl]oxy}pyrrolidine-2,5-dione
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Overview
Description
1-{[3-(Methylsulfanyl)propanoyl]oxy}pyrrolidine-2,5-dione is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine-2,5-dione core and a 3-(methylsulfanyl)propanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(Methylsulfanyl)propanoyl]oxy}pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate amino acid derivatives under dehydrating conditions.
Introduction of the 3-(Methylsulfanyl)propanoyl Group: This step involves the acylation of the pyrrolidine-2,5-dione core with 3-(methylsulfanyl)propanoic acid or its derivatives, often using coupling reagents like dicyclohexylcarbodiimide (DCC) and N,N-Diisopropylethylamine (DIPEA).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Utilizing large-scale reactors to ensure consistent quality and yield.
Optimization of Reaction Conditions: Including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
1-{[3-(Methylsulfanyl)propanoyl]oxy}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the pyrrolidine-2,5-dione core can be reduced to hydroxyl groups using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Alcohol derivatives of the pyrrolidine-2,5-dione core
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-{[3-(Methylsulfanyl)propanoyl]oxy}pyrrolidine-2,5-dione has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Material Science: It is explored for its potential in creating novel materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism by which 1-{[3-(Methylsulfanyl)propanoyl]oxy}pyrrolidine-2,5-dione exerts its effects involves:
Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, often through covalent bonding or non-covalent interactions.
Pathways Involved: It may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-{[3-(Methylsulfanyl)propanoyl]oxy}pyrrolidine-2-carboxylate: Similar structure but with a carboxylate group instead of a dione.
N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP): A compound with a similar pyrrolidine core but different functional groups.
Uniqueness
1-{[3-(Methylsulfanyl)propanoyl]oxy}pyrrolidine-2,5-dione is unique due to its specific combination of a pyrrolidine-2,5-dione core and a 3-(methylsulfanyl)propanoyl group, which imparts distinct chemical reactivity and biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
Properties
CAS No. |
106520-77-8 |
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Molecular Formula |
C8H11NO4S |
Molecular Weight |
217.24 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-methylsulfanylpropanoate |
InChI |
InChI=1S/C8H11NO4S/c1-14-5-4-8(12)13-9-6(10)2-3-7(9)11/h2-5H2,1H3 |
InChI Key |
JBXCJXIGIRTHQP-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(=O)ON1C(=O)CCC1=O |
Origin of Product |
United States |
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